

Unveiling the Molecular Architecture of 4-Methyl-3-phenylcoumarin: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-phenylcoumarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Methyl-3-phenylcoumarin**, a synthetic coumarin derivative of interest in medicinal chemistry. This document outlines the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and explores potential biological signaling pathways based on related compounds, offering a valuable resource for researchers in drug discovery and materials science.

Core Concepts: Physicochemical Properties

4-Methyl-3-phenylcoumarin (C₁₆H₁₂O₂) is a solid with a molecular weight of 236.26 g/mol .[\[1\]](#)
It has a reported melting point of 156-158 °C.[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.26 g/mol	[1]
Melting Point	156-158 °C	[2]

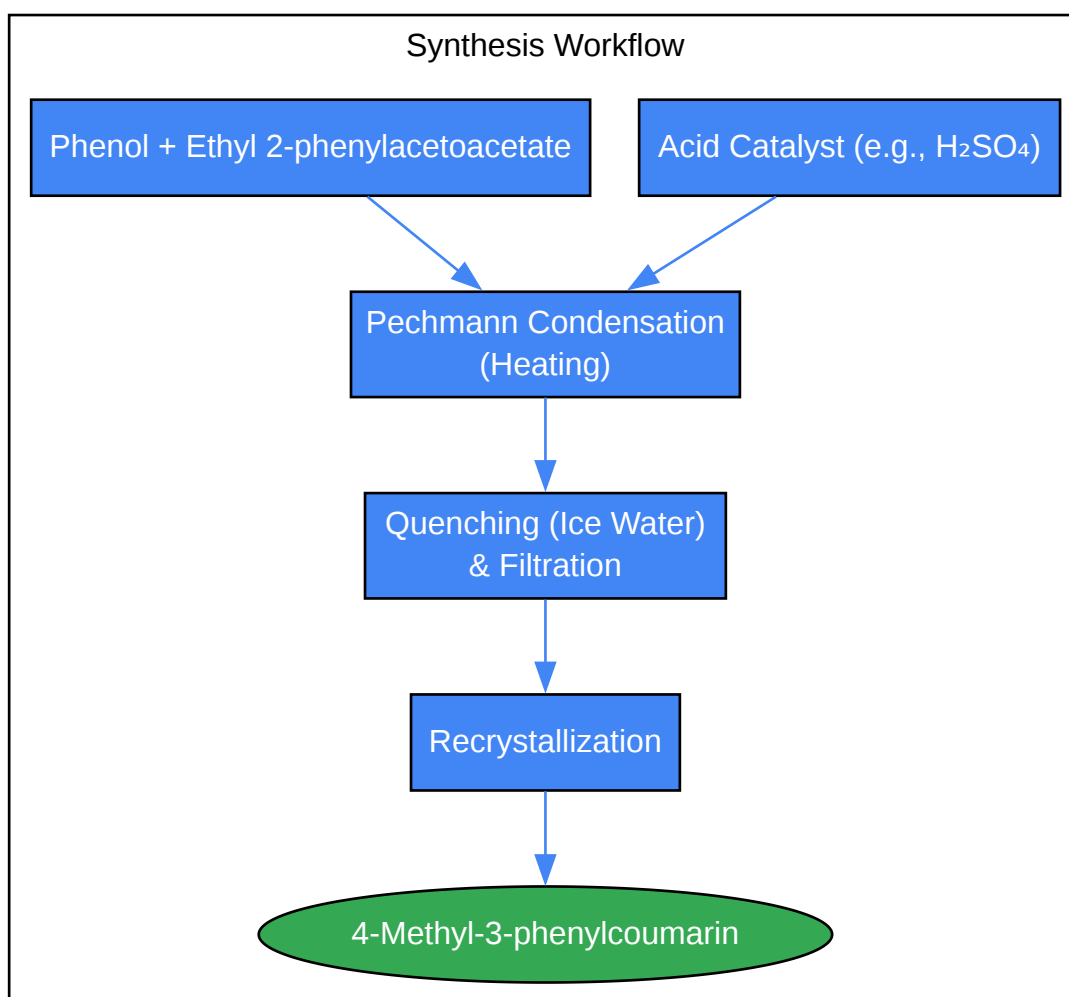
Experimental Protocols

Synthesis of 4-Methyl-3-phenylcoumarin via Pechmann Condensation

The synthesis of **4-methyl-3-phenylcoumarin** can be achieved through the Pechmann condensation, a classic method for coumarin synthesis.[3][4] This reaction involves the condensation of a phenol with a β -ketoester in the presence of an acid catalyst. For **4-Methyl-3-phenylcoumarin**, the likely precursors are phenol and ethyl 2-phenylacetoacetate.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenol and ethyl 2-phenylacetoacetate.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like anhydrous aluminum chloride. The reaction can also be performed using solid acid catalysts like Amberlyst-15 under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[3]
- **Reaction Conditions:** The reaction mixture is typically heated to a temperature ranging from 60 to 120 °C. The optimal temperature and reaction time will depend on the chosen catalyst and solvent (if any). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
- **Purification:** The crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acidic catalyst and then with water. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure **4-Methyl-3-phenylcoumarin**. [5]



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Caption: Workflow for the synthesis of **4-Methyl-3-phenylcoumarin**.

Crystallization

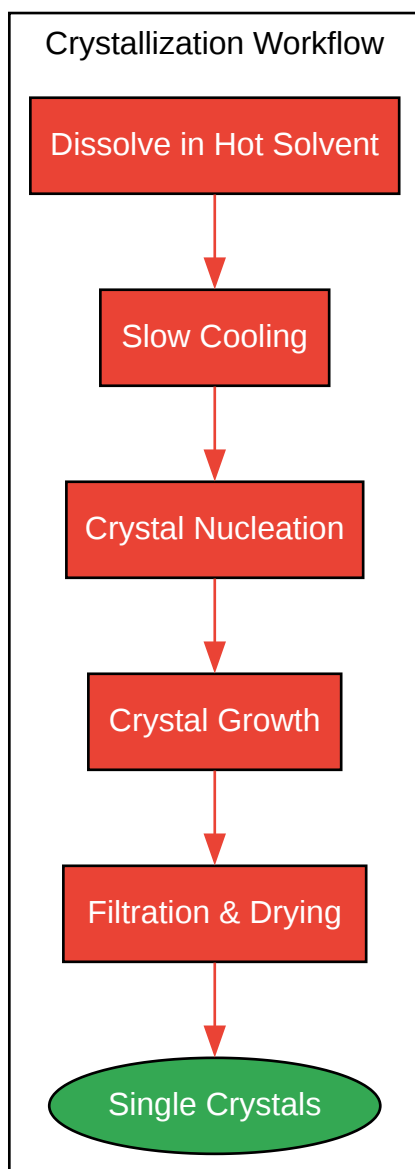
Single crystals of **4-Methyl-3-phenylcoumarin** suitable for X-ray diffraction analysis can be grown from a supersaturated solution.

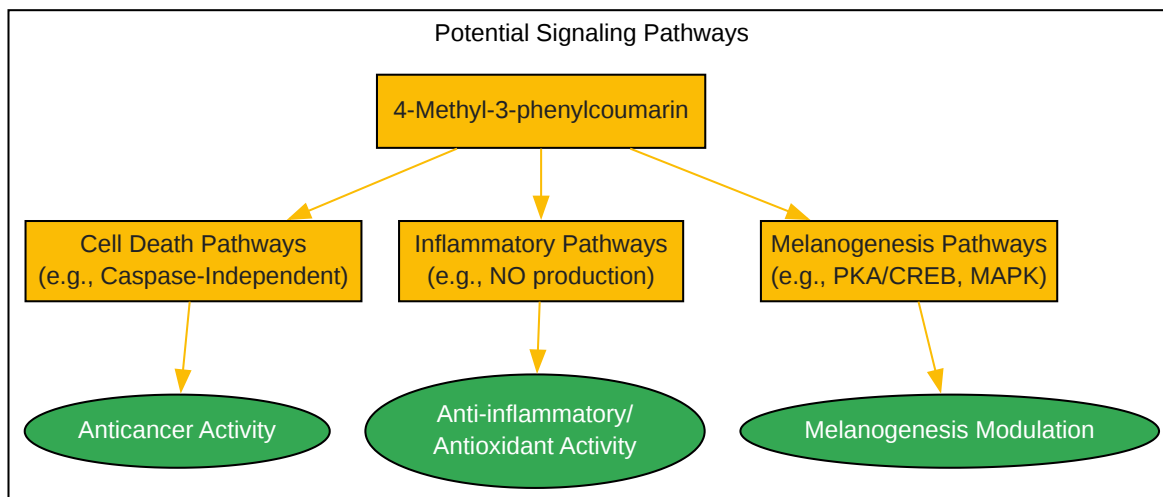
Detailed Methodology:

- **Solvent Selection:** The choice of solvent is crucial for growing high-quality crystals. A good solvent will dissolve the compound when heated but have lower solubility at room temperature. Ethanol, or a binary solvent system such as ethyl acetate/hexane, is a common

choice for coumarins.[5] The ideal solvent system can be determined through small-scale solubility tests.

- Dissolution: Dissolve the purified **4-Methyl-3-phenylcoumarin** in a minimal amount of the chosen hot solvent to create a saturated solution.
- Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. The process can be further slowed by placing the container in an insulated vessel. Techniques like solvent evaporation or vapor diffusion can also be employed.[6]
- Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of the cold solvent to remove any residual impurities. The crystals are then dried under vacuum.





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